2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
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Overview
Description
2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolopyrimidinones, have shown affinity towards adenosine receptors and 5HT-6 and CRF-1 receptors .
Mode of Action
It is suggested that the substitution of the pyrazole 1-nh proton of the pyrazolo[3,4-d]pyrimidine ring system with other bioactive moieties leads to interesting pharmacological properties probably by increasing the π-stacking .
Biochemical Pathways
Similar compounds have been linked to the modulation of oxidative stress pathways .
Result of Action
Similar compounds have shown antioxidant activity nearly equal to that of ascorbic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide typically involves the reaction of pyrazolo[3,4-d]pyrimidine derivatives with thioacetamide under specific conditions. One common method involves the use of green synthesis techniques, which are environmentally friendly and efficient . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane, acetonitrile, and dimethyl sulfoxide. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Scientific Research Applications
2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide has a wide range of scientific research applications, including:
Biology: Studied for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antiviral properties.
Industry: Used in the development of new materials and as an additive in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound known for its enzyme inhibitory properties.
Thioglycoside derivatives: Compounds that share the thiol functional group and exhibit similar biological activities.
Uniqueness
2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2S/c8-4(13)2-15-7-10-5-3(1-9-12-5)6(14)11-7/h1H,2H2,(H2,8,13)(H2,9,10,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUISIULWMQOFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=O)NC(=N2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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